PROTAC BRD4 Degrader-14

PROTAC BRD4 Degrader Epigenetics

PROTAC BRD4 Degrader-14 is a VHL-recruiting heterobifunctional degrader that catalytically eliminates BRD4 protein (IC50: 1.8/1.7 nM). Unlike occupancy-based inhibitors (JQ1), its event-driven mechanism depletes BRD4 for sustained transcriptional reprogramming. Distinct from cereblon-based degraders (dBET1), its VHL E3 ligase engagement confers selective BRD4 degradation over BRD2/3. Validated in PC3 prostate cancer cells, it is the definitive tool for comparative mechanism-of-action studies and medicinal chemistry optimization.

Molecular Formula C57H61F2N9O11S2
Molecular Weight 1150.3 g/mol
Cat. No. B12407063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC BRD4 Degrader-14
Molecular FormulaC57H61F2N9O11S2
Molecular Weight1150.3 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCC4=CC(=CC(=C4)OCCNC(=O)C5=CC6=C(C=C5CS(=O)(=O)C)C7=CN(C(=O)C8=C7C(=CN8)CN6C9=C(C=C(C=N9)F)F)C)O)O
InChIInChI=1S/C57H61F2N9O11S2/c1-31-50(80-30-64-31)34-9-7-32(8-10-34)22-63-54(73)46-20-39(70)26-68(46)56(75)51(57(2,3)4)65-47(71)28-78-13-11-33-15-38(69)19-40(16-33)79-14-12-60-53(72)41-21-45-42(17-35(41)29-81(6,76)77)43-27-66(5)55(74)49-48(43)36(23-61-49)25-67(45)52-44(59)18-37(58)24-62-52/h7-10,15-19,21,23-24,27,30,39,46,51,61,69-70H,11-14,20,22,25-26,28-29H2,1-6H3,(H,60,72)(H,63,73)(H,65,71)/t39-,46+,51-/m1/s1
InChIKeyJQHNOZDZLLPAJF-RVLLIKLQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PROTAC BRD4 Degrader-14 Procurement Guide: VHL-Based BRD4 Degrader with Sub-Nanomolar Binding Potency


PROTAC BRD4 Degrader-14 is a heterobifunctional Proteolysis Targeting Chimera (PROTAC) molecule that simultaneously engages the von Hippel-Lindau (VHL) E3 ubiquitin ligase and the bromodomain-containing protein 4 (BRD4). It exhibits exceptionally potent binding to both bromodomains of BRD4, with IC50 values of 1.8 nM for BD1 and 1.7 nM for BD2 . The compound is characterized by a molecular weight of 1150.27 Da and is assigned CAS number 3026420-43-6 . As a research tool, it is capable of effectively degrading BRD4 protein in PC3 prostate cancer cells . The degrader is supplied as a solid and is soluble in DMSO up to at least 83.33 mg/mL, facilitating its use in cell culture studies . It is intended exclusively for laboratory research and development and is not formulated for diagnostic or therapeutic applications.

Beyond Pan-BET Inhibition: Why PROTAC BRD4 Degrader-14 Cannot Be Substituted with JQ1 or dBET1


Substituting PROTAC BRD4 Degrader-14 with a generic BRD4 inhibitor or an alternative PROTAC degrader is scientifically unsound due to fundamental differences in mechanism of action, E3 ligase recruitment, and protein family selectivity. Unlike reversible small-molecule inhibitors like JQ1, which only occupy the bromodomain binding pocket, PROTAC BRD4 Degrader-14 induces catalytic and complete degradation of the BRD4 protein by harnessing the VHL E3 ligase [1]. This event-driven mechanism leads to more sustained downstream effects on transcriptional programs. Furthermore, among BRD4-targeting PROTACs, the choice of E3 ligase (VHL vs. Cereblon) significantly alters degradation kinetics and selectivity profiles [2]. The use of a VHL ligand in PROTAC BRD4 Degrader-14 confers distinct properties that are not interchangeable with cereblon-based degraders like dBET1, which has been shown to exhibit pan-BET degradation rather than selective BRD4 clearance [3]. Therefore, the specific chemical composition and linker architecture of PROTAC BRD4 Degrader-14 are critical to its unique functional outcomes, and any substitution would necessitate complete re-validation of degradation efficiency and downstream biological effects.

PROTAC BRD4 Degrader-14: Head-to-Head Potency and Selectivity Benchmarks


BRD4 Binding Potency: PROTAC BRD4 Degrader-14 vs. Comparator VHL-Based Degrader

PROTAC BRD4 Degrader-14 demonstrates sub-nanomolar binding affinity for both bromodomains of BRD4, with IC50 values of 1.8 nM for BD1 and 1.7 nM for BD2 . This is significantly more potent than another VHL-based BRD4 degrader, compound 19g, which exhibited an IC50 of 18.6 ± 1.3 nM for BRD4 inhibition in a similar assay format [1].

PROTAC BRD4 Degrader Epigenetics VHL Ligand

Cellular BRD4 Degradation: PROTAC BRD4 Degrader-14 Demonstrates Potent Activity in PC3 Cells

PROTAC BRD4 Degrader-14 effectively degrades BRD4 protein in PC3 prostate cancer cells . While a specific DC50 value is not reported for this compound, its degradation capability is clearly established. For comparison, another BRD4-targeting PROTAC, AB3067, which recruits both VHL and Cereblon E3 ligases, exhibits a DC50 of 15 nM for BRD4 degradation in HEK293 cells .

Prostate Cancer PROTAC BRD4 Degradation PC3 Cells

Degradation Selectivity: PROTAC BRD4 Degrader-14 Class Inference vs. Pan-BET Degraders

PROTAC BRD4 Degrader-14 is a VHL-based degrader, a class of compounds that has been shown to achieve preferential degradation of BRD4 over BRD2 and BRD3. In contrast, cereblon-based pan-BET degraders like dBET1 lead to the degradation of all three major BET family proteins (BRD2, BRD3, and BRD4) [1]. For instance, MZ1, another VHL-based PROTAC, induces selective removal of BRD4, whereas dBET1 degrades all BET proteins at 10 μmol/L in MV-4-11 cells [1]. This class-level selectivity is a critical differentiator for research applications requiring the isolation of BRD4-specific functions.

Selectivity BRD4 PROTAC BET Family

Recommended Use Cases for PROTAC BRD4 Degrader-14 in Biomedical Research


Prostate Cancer Dependency Mapping and Target Validation

Given its demonstrated ability to degrade BRD4 in PC3 prostate cancer cells , PROTAC BRD4 Degrader-14 is ideally suited for studies investigating BRD4 dependency in prostate cancer models. Researchers can use this tool to assess the functional consequences of acute BRD4 loss on cell proliferation, apoptosis, and transcriptional programs in vitro. This is particularly relevant for validating BRD4 as a therapeutic target in castration-resistant prostate cancer, where BET protein inhibition has shown promise.

Comparative Degrader Pharmacology and Mechanism of Action Studies

The use of PROTAC BRD4 Degrader-14 is strongly indicated for comparative pharmacological studies against other BRD4-targeting agents. Its VHL-based mechanism of action provides a distinct comparator for evaluating cereblon-based degraders (e.g., dBET1) or small-molecule inhibitors (e.g., JQ1). Such studies can reveal differences in degradation kinetics, ternary complex stability, and the cellular response to catalytic protein degradation versus occupancy-driven inhibition, as established in class-level evidence [1].

Optimization and Development of Next-Generation VHL-Based PROTACs

As a potent VHL-recruiting PROTAC with sub-nanomolar binding affinity for BRD4 , PROTAC BRD4 Degrader-14 serves as an excellent benchmark compound and structural starting point for medicinal chemistry campaigns. Researchers focused on improving linker chemistry, enhancing selectivity, or developing novel VHL ligands can utilize this compound as a positive control or a scaffold for derivatization to explore structure-activity relationships and advance the design of more effective or selective degraders.

Functional Dissection of BRD4-Specific Transcriptional Programs

By leveraging the inferred class-level selectivity of VHL-based BRD4 degraders over BRD2/3 [1], PROTAC BRD4 Degrader-14 can be employed to isolate the specific transcriptional and phenotypic roles of BRD4 without the confounding effects of pan-BET degradation. This is critical for experiments using RNA-seq, ChIP-seq, or proteomics to precisely map the BRD4-dependent genome-wide regulatory network and distinguish it from those governed by BRD2 and BRD3.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for PROTAC BRD4 Degrader-14

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.